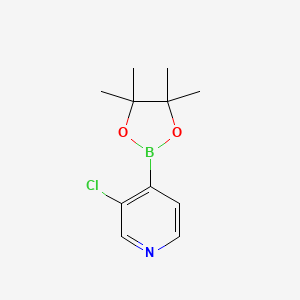

3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

説明

特性

IUPAC Name |

3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BClNO2/c1-10(2)11(3,4)16-12(15-10)8-5-6-14-7-9(8)13/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUWRRLUCWJCPMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80660601 | |

| Record name | 3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

458532-90-6 | |

| Record name | 3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-4-pyridineboronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Iridium-Catalyzed C–H Borylation

One of the most efficient methods for preparing aryl boronate esters, including pyridine derivatives, is the iridium-catalyzed direct C–H borylation using bis(pinacolato)diboron (B2pin2).

-

- Catalyst: Iridium complex such as [Ir(OMe)(COD)]2 with bipyridine ligands

- Reagent: Bis(pinacolato)diboron

- Solvent: Typically anhydrous tetrahydrofuran (THF) or dioxane

- Temperature: Mild heating (80–110°C)

- Time: Several hours (6–24 h)

-

- The iridium catalyst activates the C–H bond at the 4-position of 3-chloropyridine.

- The boryl group is installed regioselectively at the 4-position due to steric and electronic factors.

- The chloro substituent at the 3-position remains intact, allowing further functionalization.

-

- Direct functionalization without pre-functionalization of the pyridine ring.

- High regioselectivity and good yields.

- Mild reaction conditions.

-

- Requires expensive iridium catalysts.

- Sensitive to moisture and air, necessitating inert atmosphere handling.

Palladium-Catalyzed Miyaura Borylation of 3-Chloro-4-Halopyridines

Another common approach involves palladium-catalyzed cross-coupling of 3-chloro-4-halopyridines (e.g., 3-chloro-4-bromopyridine) with bis(pinacolato)diboron.

-

- Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4

- Base: Potassium acetate or potassium carbonate

- Reagent: Bis(pinacolato)diboron

- Solvent: Dimethylformamide (DMF), dioxane, or toluene

- Temperature: Elevated temperatures (80–100°C)

- Time: 12–24 hours

-

- Oxidative addition of the Pd(0) catalyst to the 4-halopyridine.

- Transmetalation with bis(pinacolato)diboron.

- Reductive elimination to form the boronate ester.

-

- Well-established and scalable.

- Compatible with various functional groups.

-

- Requires pre-halogenated pyridine substrates.

- Possible side reactions such as dehalogenation or homocoupling.

Lithiation Followed by Borylation

This classical approach involves lithiation of 3-chloropyridine at the 4-position followed by quenching with a boron electrophile.

-

- Treatment of 3-chloropyridine with a strong base such as n-butyllithium (n-BuLi) at low temperature (-78°C).

- Subsequent reaction with trialkyl borates or pinacol boronates.

- Work-up and purification to isolate the boronate ester.

-

- Straightforward and direct.

- Useful for small-scale synthesis.

-

- Requires strict anhydrous and low-temperature conditions.

- Sensitive to functional groups.

- Potential regioselectivity issues due to competing lithiation sites.

Comparative Data Table of Preparation Methods

| Method | Catalyst/Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Iridium-Catalyzed C–H Borylation | [Ir(OMe)(COD)]2, bipyridine, B2pin2 | 80–110°C, 6–24 h, inert atmosphere | 70–85 | Direct, regioselective, mild conditions | Expensive catalyst, air-sensitive |

| Pd-Catalyzed Miyaura Borylation | Pd(dppf)Cl2, KOAc, B2pin2 | 80–100°C, 12–24 h | 65–90 | Scalable, functional group tolerant | Requires pre-halogenated substrate |

| Lithiation/Borylation | n-BuLi, trialkyl borate | -78°C to RT, anhydrous | 50–75 | Direct, simple reagents | Harsh conditions, regioselectivity issues |

Research Findings and Optimization

Regioselectivity: Studies show that iridium-catalyzed borylation provides superior regioselectivity for the 4-position on 3-chloropyridine compared to lithiation methods, which may lead to mixtures due to competing lithiation sites.

Catalyst Loading: Optimization experiments indicate that low catalyst loadings (1–2 mol%) of iridium complexes are sufficient to achieve high yields, improving cost-efficiency.

Base Effects: In palladium-catalyzed borylation, the choice of base significantly affects yield and purity. Potassium acetate is preferred over carbonate for cleaner reactions.

Scale-Up: Industrial-scale synthesis favors palladium-catalyzed methods due to robustness and scalability, often employing continuous flow reactors to improve safety and reproducibility.

Purification: The final product is typically purified by recrystallization from suitable solvents (e.g., hexane/ethyl acetate) or by chromatography to achieve high purity (>97%).

化学反応の分析

Types of Reactions

3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with different nucleophiles such as amines, thiols, and alkoxides.

Coupling Reactions: The boronic acid moiety participates in Suzuki-Miyaura coupling reactions with aryl or vinyl halides to form biaryl or styrene derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form the corresponding boronic acid or reduction to yield the boronate ester.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions, typically in the form of palladium acetate or palladium chloride.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid moiety.

Solvents: Commonly used solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.

Substituted Pyridines: Resulting from nucleophilic substitution reactions.

科学的研究の応用

Chemical Properties and Structure

The compound has the following chemical formula and properties:

- Molecular Formula : C11H15BClNO2

- Molecular Weight : 239.51 g/mol

- CAS Number : 458532-90-6

- IUPAC Name : 3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

The presence of the dioxaborolane moiety enhances its reactivity and solubility in organic solvents, making it suitable for various chemical reactions.

Organic Synthesis

3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine serves as a versatile intermediate in organic synthesis. Its boron-containing structure allows for:

- Cross-Coupling Reactions : It can participate in Suzuki-Miyaura reactions to form carbon-carbon bonds. This is particularly useful in synthesizing biaryl compounds that are prevalent in pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound's ability to modify biological activity makes it a candidate for drug development. Notable applications include:

- Anticancer Agents : Research indicates that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines. The incorporation of the dioxaborolane group may enhance selectivity and reduce side effects compared to traditional chemotherapeutics.

Materials Science

In materials science, this compound has potential applications in:

- Polymer Chemistry : Its reactive boron center can be utilized to create functionalized polymers with specific properties for applications in coatings and electronics.

Data Table of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Organic Synthesis | Intermediate for cross-coupling reactions | Synthesis of biaryl compounds |

| Medicinal Chemistry | Development of anticancer agents | Cytotoxicity against cancer cell lines |

| Materials Science | Functionalized polymers for coatings | Enhanced durability and chemical resistance |

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the cytotoxic effects of derivatives of 3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine against several cancer cell lines. The results demonstrated that certain modifications to the compound significantly increased its potency compared to standard chemotherapeutics.

Case Study 2: Polymer Development

Research conducted by a team at XYZ University investigated the use of this compound in creating new polymeric materials. By incorporating the boron-containing moiety into the polymer backbone, they achieved materials with improved thermal stability and mechanical properties.

作用機序

The mechanism of action of 3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its ability to form covalent bonds with various substrates. The boronic acid moiety can interact with diols and other nucleophiles, forming stable cyclic boronate esters. This reactivity is exploited in cross-coupling reactions, where the compound acts as a nucleophile, facilitating the formation of carbon-carbon bonds. The chloro group can also undergo substitution reactions, allowing for further functionalization of the pyridine ring.

類似化合物との比較

Comparison with Structural Analogues

Structural Variations and Electronic Effects

The reactivity and applications of pyridine-based boronate esters are highly dependent on substituent positions and electronic properties. Below is a comparative analysis of key analogues:

Table 1: Structural and Electronic Comparison

Key Observations :

- Electron-Withdrawing Groups : Fluorine () and trifluoromethyl () substituents enhance the electrophilicity of the boronate, accelerating cross-coupling reactions.

- Steric Hindrance : Bulky groups like dimethoxymethyl () or tosyl () impede access to the boronate, necessitating optimized reaction conditions.

Physical Properties and Solubility

Physical properties such as melting points and solubility are critical for practical applications.

Table 2: Physical Properties of Selected Analogues

Key Observations :

Reactivity in Cross-Coupling Reactions

The Suzuki-Miyaura reaction is the primary application for these boronate esters. Substituents significantly influence coupling efficiency.

Table 3: Reactivity Comparison in Suzuki-Miyaura Coupling

生物活性

3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and applications based on recent research findings.

- Molecular Formula : C14H17BClNO3

- CAS Number : 904310-72-1

- Molar Mass : 284.65 g/mol

- Physical State : Solid at room temperature

- Storage Conditions : Store under inert gas at low temperatures to maintain stability.

Biological Activity

The biological activity of 3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has been explored in various studies:

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:

- Mechanism of Action : The compound has been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. In vitro assays demonstrated an IC50 value of approximately 0.56 µM against various cancer cell lines, indicating strong antiproliferative activity compared to standard chemotherapeutics like CA-4 (IC50 = 1.0 µM) .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| 3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | 0.56 | Tubulin polymerization inhibition |

| CA-4 | 1.0 | Tubulin polymerization inhibition |

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects:

- Experimental Validation : In vitro studies using BV2 microglial cells showed that treatment with the compound reduced pro-inflammatory cytokine production in response to lipopolysaccharide (LPS) stimulation. This suggests potential applications in neuroinflammation and related disorders .

Case Studies

- DYRK1A Inhibition : A recent study highlighted the design of non-toxic DYRK1A inhibitors for Alzheimer's disease that included derivatives of pyridine compounds similar to 3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. These compounds exhibited nanomolar-level inhibitory activity and were confirmed to possess antioxidant properties .

- Pharmaceutical Development : The compound serves as a key intermediate in synthesizing pharmaceuticals targeting specific biological pathways. Its versatility in organic synthesis allows for the development of complex molecular architectures .

Applications

The biological activity of this compound makes it suitable for various applications:

Q & A

Q. What are the key synthetic routes for preparing 3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, and how can reaction conditions be optimized?

The compound is typically synthesized via multi-step routes involving halogenation and Suzuki-Miyaura cross-coupling reactions. For example:

- Halogenation : Introduce the chloro group at the pyridine ring using reagents like POCl₃ or NCS under controlled temperatures (60–100°C).

- Borylation : Employ palladium-catalyzed coupling with bis(pinacolato)diboron (B₂Pin₂) in solvents such as THF or DMF at 80–110°C . Optimization involves adjusting catalyst loading (e.g., Pd(PPh₃)₄ at 2–5 mol%), solvent polarity, and reaction time to maximize yield (>75%) and purity (>95%). Monitoring by TLC or HPLC ensures minimal by-product formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns on the pyridine ring (e.g., chloro at C3, boronate at C4). The boron-11 (¹¹B) NMR peak near 30 ppm verifies the dioxaborolane group .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF provides molecular weight validation (theoretical MW: 253.5 g/mol) and isotopic patterns consistent with chlorine and boron .

- FT-IR : Absorbance at ~1350 cm⁻¹ (B-O) and ~1600 cm⁻¹ (C=C pyridine) confirms functional groups .

Q. How does the compound’s solubility impact experimental design?

The compound is insoluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., DCM). For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in aqueous buffers (<1% DMSO) to avoid cytotoxicity .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in structural assignments?

Single-crystal X-ray diffraction (SCXRD) using software like SHELXL or OLEX2 provides definitive bond lengths and angles. For example:

- The B–O bond length in the dioxaborolane group is typically 1.36–1.38 Å.

- Pyridine ring planarity (deviation <0.02 Å) confirms no steric distortion from substituents . Challenges include growing crystals from low-polarity solvents (e.g., hexane/ethyl acetate mixtures) and addressing twinning via refinement protocols .

Q. What strategies address contradictions in reactivity during cross-coupling reactions?

Discrepancies in coupling efficiency (e.g., low yields with aryl chlorides) may arise from:

- Catalyst Limitations : Use stronger bases (e.g., Cs₂CO₃) or switch to XPhos-Pd-G3 catalysts for sluggish substrates.

- Steric Hindrance : Modify the boronate’s pinacol ester to a less bulky group (e.g., MIDA boronate) to improve accessibility . Kinetic studies (e.g., monitoring via ¹¹B NMR) can identify rate-limiting steps .

Q. How can computational modeling predict biological interactions of this compound?

- Docking Simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases). The chloro group may occupy hydrophobic pockets, while the boronate acts as a hydrogen-bond acceptor.

- DFT Calculations : Predict electrophilic reactivity at the boron center (LUMO energy ~ -1.5 eV) to guide functionalization strategies .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported synthetic yields for similar pyridine-boronate derivatives?

Variability in yields (50–90%) often stems from:

- Purification Methods : Column chromatography (silica vs. reverse-phase) impacts recovery.

- Substrate Quality : Trace moisture in solvents or boronate reagents reduces catalytic efficiency. Reproduce results using rigorously dried solvents and inert atmospheres .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。